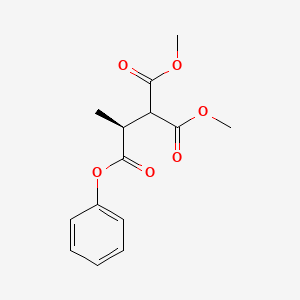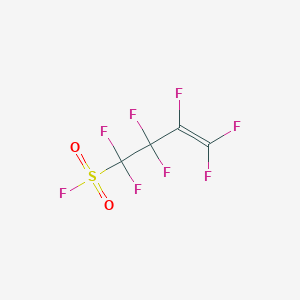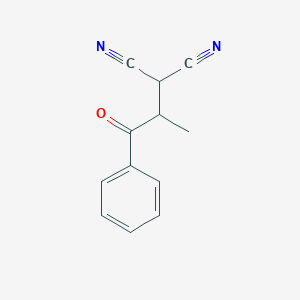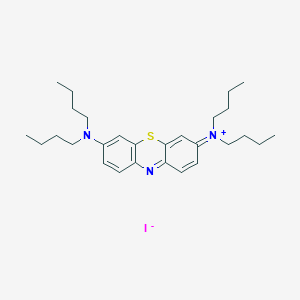![molecular formula C15H22O2 B14250934 Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- CAS No. 398142-42-2](/img/structure/B14250934.png)
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- is a chemical compound with a complex structure that includes a phenol group, a hydroxymethyl group, and a dimethylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxymethyl derivatives of phenols can be achieved through the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are obtained from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine . This method provides good yields and regiospecificity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the hydroxymethylation of phenols under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate is commonly used for mild oxidation to form aldehydes.
Reduction: Sodium borohydride is used for the reduction of aldehydes to alcohols.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- involves its interaction with molecular targets through various pathways:
Quinone Methide Intermediate Hypothesis: The compound can form quinone methide intermediates, which are reactive species involved in various chemical reactions.
SN2 Mechanism: Involves the nucleophilic attack of the phenolate ion on the methylol carbon of another molecule.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylphenol: Similar in structure but lacks the dimethylcyclopentyl group.
4-Hydroxymethylphenol: Similar but with different substitution patterns on the phenol ring.
Uniqueness
Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl- is unique due to the presence of the dimethylcyclopentyl group, which imparts distinct chemical properties and reactivity compared to other hydroxymethylphenols.
Properties
CAS No. |
398142-42-2 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methylphenol |
InChI |
InChI=1S/C15H22O2/c1-11-5-6-13(17)12(9-11)15(10-16)8-4-7-14(15,2)3/h5-6,9,16-17H,4,7-8,10H2,1-3H3 |
InChI Key |
RWRCROWOIGNRGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2(CCCC2(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)

![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)


![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)


![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
